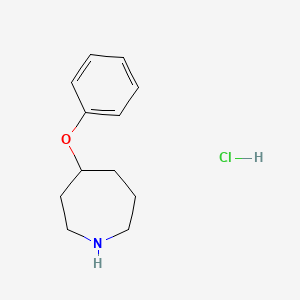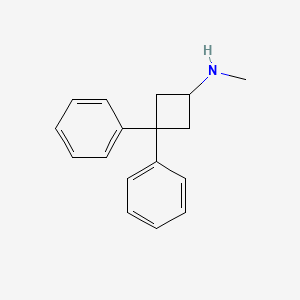
N-methyl-3,3-diphenylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3,3-diphenylcyclobutan-1-amine is a compound that belongs to the class of amines It is characterized by a cyclobutane ring substituted with two phenyl groups and a methylated amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylketene with diazomethane to form 3,3-diphenylcyclobutanone, which is then converted to the desired amine through reductive amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-3,3-diphenylcyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-methyl-3,3-diphenylcyclobutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential as a psychostimulant and antidepressant.
Mecanismo De Acción
The mechanism of action of N-methyl-3,3-diphenylcyclobutan-1-amine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function . The compound may also induce the release of these neurotransmitters, further contributing to its psychostimulant effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Diphenylcyclobutanamine: A structurally similar compound with similar biological activity.
N,N-Dimethyl-3,3-diphenylcyclobutan-1-amine: A more potent analogue with enhanced psychostimulant effects.
Uniqueness
N-methyl-3,3-diphenylcyclobutan-1-amine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties. Its ability to inhibit the reuptake of multiple neurotransmitters makes it a compound of interest for further research in the field of psychopharmacology.
Propiedades
Fórmula molecular |
C17H19N |
|---|---|
Peso molecular |
237.34 g/mol |
Nombre IUPAC |
N-methyl-3,3-diphenylcyclobutan-1-amine |
InChI |
InChI=1S/C17H19N/c1-18-16-12-17(13-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
Clave InChI |
KWUNKNJXJFKGEX-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
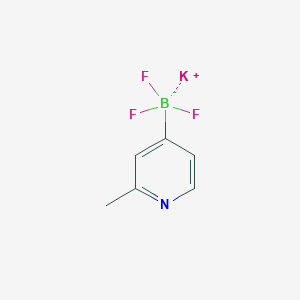
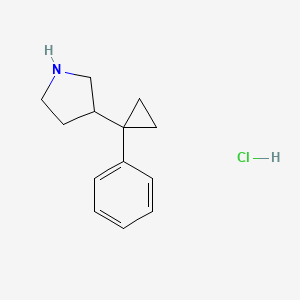

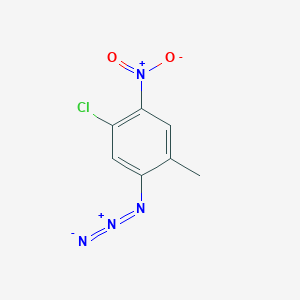
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
![tert-butyl N-{7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}carbamate](/img/structure/B13463077.png)
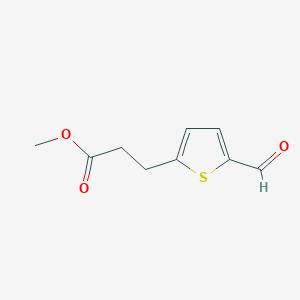
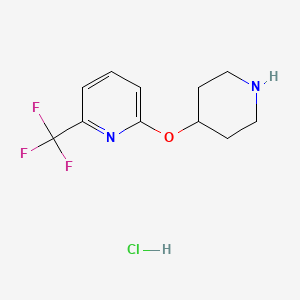

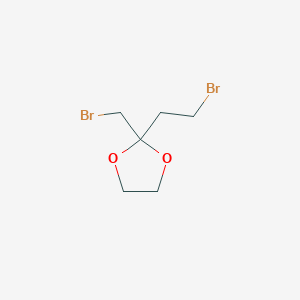
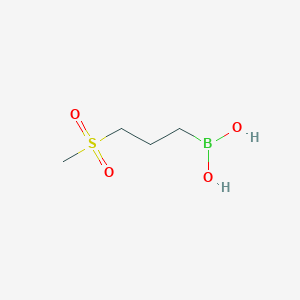
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
